molecular formula C21H20N6O3 B2395437 1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1021082-56-3

1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Cat. No.: B2395437
CAS No.: 1021082-56-3
M. Wt: 404.43
InChI Key: HBUHHKUJSYHRHV-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a triazolopyridazine derivative featuring a urea functional group, a 3-methoxyphenyl substituent, and a triazolo[4,3-b]pyridazine core linked via an ethyloxy chain. The triazolo-pyridazine moiety is known for its pharmacological relevance, particularly in modulating ion channels and enzyme targets .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-29-17-9-5-8-16(14-17)23-21(28)22-12-13-30-19-11-10-18-24-25-20(27(18)26-19)15-6-3-2-4-7-15/h2-11,14H,12-13H2,1H3,(H2,22,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUHHKUJSYHRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a novel derivative in the class of triazole compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from commercially available precursors. The triazole moiety is synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity Overview

  • Antimicrobial Activity
    • Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against these pathogens .
  • Anticancer Properties
    • Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cells, demonstrating IC50 values in the low micromolar range, suggesting significant anticancer potential .
  • Anti-inflammatory Effects
    • The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in cell culture models, indicating a potential role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus0.5 - 8
AntibacterialEscherichia coli1 - 8
AnticancerMCF-70.46
AnticancerHCT1160.39
Anti-inflammatoryCytokine inhibitionNot specified

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study conducted by Barbuceanu et al. focused on synthesizing various triazole derivatives, including the one , and testing their antibacterial efficacy against Acinetobacter baumannii. The results indicated that the compound displayed superior activity compared to standard antibiotics like ampicillin .
  • Case Study on Anticancer Activity
    In a recent investigation into the anticancer properties of triazole derivatives, the compound was tested against multiple cancer cell lines including MCF-7 and HCT116. The results revealed that it inhibited cell proliferation effectively at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research indicates that derivatives containing the 1,2,4-triazole moiety exhibit significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. For instance, derivatives with structural modifications showed enhanced efficacy compared to standard antibiotics, highlighting their potential as novel antibacterial agents .

Anticancer Properties
The triazolo-pyridazine framework within the compound has been linked to anticancer activity. Studies demonstrate that certain derivatives can inhibit tyrosine kinases involved in cancer progression. For example, a related derivative demonstrated significant antiproliferative effects against cancer cell lines such as HT-29 and H460, with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for cancer therapy.

Neuroprotective Effects
Emerging research suggests that compounds with similar structural characteristics may exhibit neuroprotective effects. The 1,2,4-triazole ring system has been associated with neuroprotective properties in various studies, potentially aiding in the treatment of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of 1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea. Key modifications to the phenyl and triazole moieties can significantly influence biological activity. For example:

  • Substitution on the triazole ring : Variations can enhance antibacterial and anticancer efficacy.
  • Alkyl chain length : Altering the ethyl group can impact solubility and bioavailability.

Case Studies

Several studies have documented the applications of this compound:

  • Antibacterial Study : A study evaluated a series of triazole derivatives against Staphylococcus aureus, revealing that modifications to the phenyl ring significantly increased antimicrobial potency. The most effective compound demonstrated an MIC value considerably lower than traditional antibiotics .
  • Antitumor Activity Assessment : In vitro tests on cancer cell lines showed that specific derivatives of the compound inhibited cell proliferation effectively. One derivative exhibited an IC50 value of 0.90 µM against HT-29 cells, outperforming established chemotherapeutics like sorafenib .
  • Neuroprotection Research : A recent study highlighted the neuroprotective potential of triazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggest that these compounds could be further developed for treating neurodegenerative disorders .

Comparison with Similar Compounds

Sodium Channel Modulation

The target compound’s 3-methoxyphenyl group may further optimize binding to the channel’s domain IV .

Anticancer Activity

The dimethoxyphenyl analog (C23H24N6O4, 448.5 g/mol) inhibits topoisomerase IIα with an IC50 of 2.4 µM, comparable to etoposide (IC50 = 1.7 µM) . The target compound’s phenyl-triazolo-pyridazine core could similarly intercalate DNA or disrupt enzyme function.

Q & A

Basic Research Questions

What are the common synthetic routes for 1-(3-Methoxyphenyl)-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Suzuki or Buchwald-Hartwig couplings to assemble the triazolopyridazine core and aryl/urea moieties .
  • Oxidative Cyclization : Use of sodium hypochlorite in ethanol for oxidative ring closure of hydrazine intermediates, yielding a 73% isolated yield under green conditions .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) for coupling and ethanol as a solvent for cyclization .

How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm) and urea NH groups (δ 9.2–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 460.2012) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

Advanced Research Questions

How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or MS results may arise from:

  • Tautomerism : The triazolopyridazine core may exhibit keto-enol tautomerism, altering peak positions. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
  • Impurities : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and isolate isomers .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .

What strategies optimize reaction yields during synthesis?

Key factors include:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol for cyclization reactions. Ethanol reduces side reactions and enhances green chemistry metrics .
  • Temperature Control : Maintain 80–100°C for coupling reactions and room temperature for cyclization to prevent decomposition .

How can the mechanism of action against biological targets be elucidated?

Methodologies include:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to enzymes/receptors (e.g., kinases or GPCRs) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target interactions .
  • Cellular Assays : Dose-response studies (IC50) in cancer cell lines (e.g., MCF-7 or HeLa) to evaluate antiproliferative activity .

How to address solubility challenges in biological assays?

Solutions include:

  • Co-solvents : Use DMSO (≤1% v/v) to solubilize the compound in aqueous buffers .
  • Prodrug Design : Introduce phosphate or PEG groups to enhance hydrophilicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release and improved bioavailability .

Notes on Contradictory Evidence

  • Synthetic Routes : emphasizes coupling reactions, while highlights oxidative cyclization. These methods are complementary and depend on precursor availability .
  • Biological Targets : suggests kinase inhibition, whereas focuses on antiproliferative effects. Target specificity may vary with structural modifications .

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